molecular formula C19H22N2O5S B2816470 2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034424-10-5

2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2816470
CAS No.: 2034424-10-5
M. Wt: 390.45
InChI Key: LBBCQWDPXCKQNO-UHFFFAOYSA-N
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Description

The compound 2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic organic molecule featuring a fused isoindole-1,3-dione core, an azetidine (four-membered nitrogen-containing ring), and a phenoxyethyl sulfonyl substituent. The isoindole-dione moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electron-deficient aromatic system and hydrogen-bonding capabilities .

Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX being widely used for refinement and analysis .

Properties

IUPAC Name

2-[1-(2-phenoxyethylsulfonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-18-16-8-4-5-9-17(16)19(23)21(18)14-12-20(13-14)27(24,25)11-10-26-15-6-2-1-3-7-15/h1-7,14,16-17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBCQWDPXCKQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where the azetidine ring reacts with a phenoxyethyl halide.

    Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound’s phenoxyethyl sulfonyl group distinguishes it from simpler analogs like the unmodified azetidine derivative (C₁₁H₁₄N₂O₂, ). In contrast, the phenyl-substituted analog (C₁₅H₁₃NO₂, ) lacks polar functional groups, which may reduce aqueous solubility but improve lipid membrane permeability.

The sulfonyl group in the target compound could further modulate these interactions.

Synthetic Accessibility :

  • The indole-acryloyl derivative (C₂₅H₁₇N₃O₃, ) was synthesized via a Claisen-Schmidt condensation, suggesting that similar strategies could apply to the target compound by substituting indolecarbaldehyde with a sulfonated azetidine precursor.

Q & A

Q. What are the established synthetic routes for 2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, and what are their critical reaction parameters?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of a phenoxyethyl sulfonyl chloride with an azetidine precursor under basic conditions (e.g., NaHCO₃) to form the sulfonylazetidine intermediate.
  • Step 2 : Cyclization with a tetrahydroisoindole-dione scaffold via nucleophilic substitution or Michael addition, often catalyzed by Lewis acids (e.g., ZnCl₂) .
  • Key Parameters : Temperature (60–80°C for sulfonylation), solvent polarity (DMSO or DMF for cyclization), and reaction time (12–24 hours for high yield).
  • Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the sulfonylazetidine and isoindole-dione moieties. Key signals include sulfonyl S=O (~1350 cm⁻¹ in IR) and isoindole carbonyls (δ 170–175 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~435) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values).
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., crystallography vs. computational modeling)?

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., azetidine ring puckering) by comparing experimental data with Density Functional Theory (DFT)-optimized structures .
  • Dynamic NMR : Study conformational flexibility in solution (e.g., variable-temperature NMR to detect ring-flipping in the tetrahydroisoindole core) .
  • Case Example : A 2024 study found discrepancies in sulfonyl group orientation between crystal structures (fixed) and MD simulations (flexible); combining both methods validated the bioactive conformation .

Q. What strategies optimize the synthesis yield while minimizing side reactions (e.g., sulfonylation overoxidation)?

  • Catalyst Screening : Use p-toluenesulfonic acid (p-TSA) to accelerate cyclization without overoxidizing the sulfonyl group .

  • Solvent Optimization : Replace DMF with acetonitrile to reduce carbamate byproducts during azetidine coupling .

  • Table : Reaction Yield Comparison

    CatalystSolventYield (%)Byproducts (%)
    p-TSAMeCN78<5
    NoneDMF5218
    ZnCl₂THF6512

Q. How can the compound’s environmental fate be evaluated in advanced ecological studies?

  • Biodegradation Assays : OECD 301F (ready biodegradability) in activated sludge models .
  • Aquatic Toxicity : Daphnia magna acute immobilization tests (EC₅₀) and algal growth inhibition .
  • Bioaccumulation : LogP calculations (predicted ~2.8) and BCF (bioconcentration factor) assays in fish models .

Methodological Guidance for Data Contradictions

Q. How to address conflicting bioactivity results between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (microsomal assays) to explain reduced in vivo efficacy .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites that may antagonize parent compound activity .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Molecular Docking : AutoDock Vina to map interactions with biological targets (e.g., COX-2 or bacterial topoisomerases) .
  • QSAR Models : Use Gaussian-based descriptors (HOMO/LUMO energies) to correlate electronic properties with antimicrobial IC₅₀ values .

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